![molecular formula C13H10Cl3NO3S B14628739 N-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]methanesulfonamide CAS No. 55688-32-9](/img/structure/B14628739.png)
N-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]methanesulfonamide is a chemical compound with the molecular formula C13H10Cl3NO3S. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes a methanesulfonamide group attached to a chlorinated phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]methanesulfonamide typically involves the reaction of 5-chloro-2-(2,4-dichlorophenoxy)aniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the manufacture of various industrial products, including pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of N-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-(2,4-dichlorophenoxy)phenol: A related compound with similar structural features but different functional groups.
Triclosan: Another chlorinated phenol derivative with antimicrobial properties.
2,4-Dichlorophenol: A simpler chlorinated phenol used in various chemical applications.
Uniqueness
N-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]methanesulfonamide is unique due to its methanesulfonamide group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
55688-32-9 |
|---|---|
Fórmula molecular |
C13H10Cl3NO3S |
Peso molecular |
366.6 g/mol |
Nombre IUPAC |
N-[5-chloro-2-(2,4-dichlorophenoxy)phenyl]methanesulfonamide |
InChI |
InChI=1S/C13H10Cl3NO3S/c1-21(18,19)17-11-7-9(15)3-5-13(11)20-12-4-2-8(14)6-10(12)16/h2-7,17H,1H3 |
Clave InChI |
GGXHJZXEWYFVKH-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


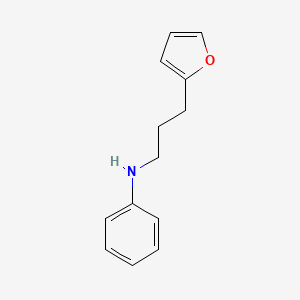
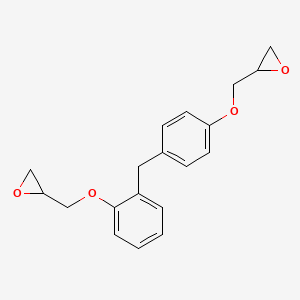



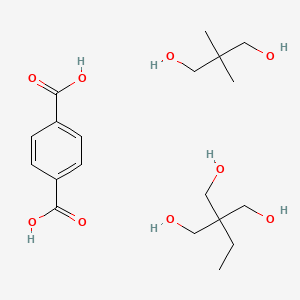
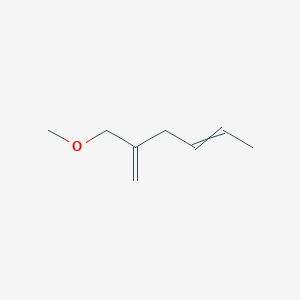


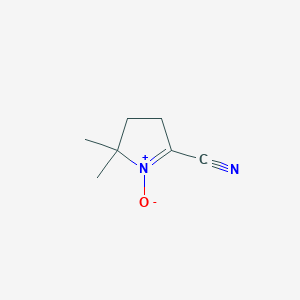
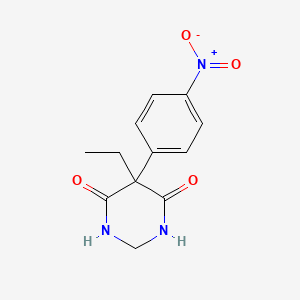
![4-Oxo-7-[(9-phenoxynonyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14628716.png)

![Ethyl [(but-2-en-1-yl)oxy]carbamate](/img/structure/B14628731.png)
